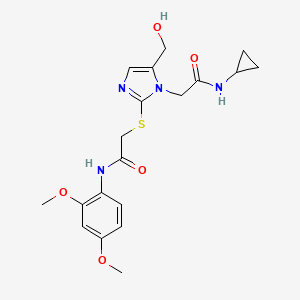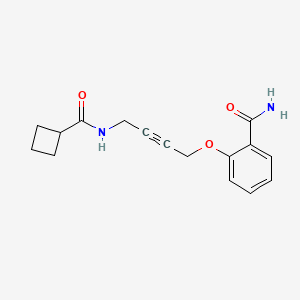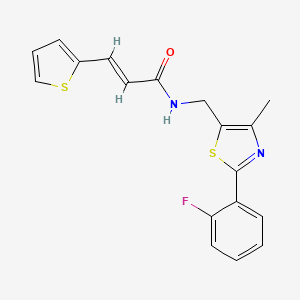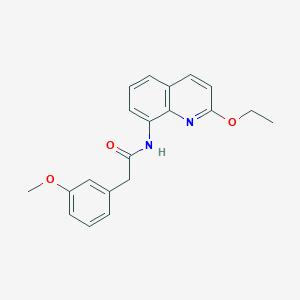
N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, is a multifunctional molecule that likely exhibits a range of biological activities due to its complex structure. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic and acetamide derivatives, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include cyclization, nucleophilic attacks, and condensation reactions. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves regioselective attacks and cyclization by the cyanoacetamido moiety on various chemical reagents . This suggests that the synthesis of N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide could also involve similar synthetic strategies, potentially utilizing a key precursor that undergoes selective reactions to form the desired heterocyclic system.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. The presence of different functional groups, such as the acetamide group, can influence the molecule's interaction with biological targets. For example, cyclization reactions of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides lead to the formation of imidazoline-5-one compounds . This indicates that the molecular structure of N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with its imidazole ring and acetamide moiety, could be key to its function and potential biological applications.
Chemical Reactions Analysis
The reactivity of heterocyclic and acetamide compounds is often characterized by their ability to undergo various chemical reactions. The compounds studied in the provided papers undergo reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack , which could be relevant to the chemical behavior of the compound . Understanding these reaction mechanisms can help predict how N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide might be synthesized or modified for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not directly address the properties of the specific compound , they do provide information on similar structures. For example, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . This suggests that N-cyclopropyl-2-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide could also exhibit specific pharmacological properties based on its structural similarity to these compounds.
Applications De Recherche Scientifique
Metabolic Studies
- Metabolism of Antiangiogenic Agents : A study by Kim et al. (2005) examined the metabolism of a similar compound, KR-31831, an antiangiogenic agent. They found that this compound undergoes various metabolic transformations in rats, including N-dealkylation and N-acetylation, indicating a complex metabolic profile in biological systems [Kim et al., 2005].
Synthesis and Transformations
- Synthesis of Imidazole Derivatives : Jasiński et al. (2008) reported on the synthesis of new 1H-imidazole 3-oxides, highlighting the chemical versatility and potential for modification of imidazole-based compounds [Jasiński et al., 2008].
- Cyclopropane-Based Conformational Restriction : Kazuta et al. (2003) discussed the synthesis of cyclopropane-based histamine H3 receptor agonists, demonstrating the potential for creating more selective receptor ligands using conformational restriction strategies [Kazuta et al., 2003].
Antimicrobial and Anticancer Activities
- Antibacterial Activity : Gullapelli et al. (2014) synthesized N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyramidine-2-yl thio) acetamide and found it to have significant antibacterial activity [Gullapelli et al., 2014].
- Anticancer Activities of Imidazole Derivatives : Duran and Demirayak (2012) synthesized imidazole acetamide derivatives and evaluated their anticancer activities, indicating the potential of such compounds in oncological research [Duran and Demirayak, 2012].
Propriétés
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-14-5-6-15(16(7-14)28-2)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWOFFXUOUJHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)



![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

